molecular formula C20H29FN2O7 B14022385 1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione

1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione

Katalognummer: B14022385
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: PUBJRRDCXONVJY-UILYIFQSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structure, which includes multiple chiral centers and functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione involves several steps, including the formation of the tetrahydrofuran ring, the introduction of the fluoro group, and the attachment of the pyrimidine moiety. The reaction conditions typically require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-((2R,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
  • 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C20H29FN2O7

Molekulargewicht

428.5 g/mol

IUPAC-Name

1-[(2R,3R,4R,5R)-3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C20H29FN2O7/c1-12-10-23(20(25)22-18(12)24)19-16(21)17(30-15-7-3-5-9-27-15)13(29-19)11-28-14-6-2-4-8-26-14/h10,13-17,19H,2-9,11H2,1H3,(H,22,24,25)/t13-,14?,15?,16-,17-,19-/m1/s1

InChI-Schlüssel

PUBJRRDCXONVJY-UILYIFQSSA-N

Isomerische SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC3CCCCO3)OC4CCCCO4)F

Kanonische SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC3CCCCO3)OC4CCCCO4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.